2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid
Overview
Description
2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid is a chemical compound with the molecular formula C9H11N3O3S and a molecular weight of 241.27 . It is available in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3O3S/c13-7(14)3-6-4-16-9(11-6)12-8(15)10-5-1-2-5/h4-5H,1-3H2,(H,13,14)(H2,10,11,12,15) . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have focused on the synthesis of novel derivatives of thiazolyl acetic acid and their evaluation for antimicrobial and antifungal activities. For instance, Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, showing significant antimicrobial activity against various microbial strains (Noolvi et al., 2016). Similarly, Alhameed et al. (2019) reported the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives with weak to moderate antibacterial and antifungal activity (Alhameed et al., 2019).
Antitumor and Antifilarial Agents
Research by Kumar et al. (1993) involved the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives, evaluating their ability to inhibit leukemia L1210 cell proliferation and showing potential antitumor and antifilarial activities (Kumar et al., 1993).
Synthesis and Characterization of Novel Compounds
Studies have also explored the synthesis of novel compounds with potential biological activities. For example, Mathieu et al. (2015) reported on the synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids as new constrained heterocyclic γ-amino acids, valuable for mimicking secondary protein structures (Mathieu et al., 2015).
Potential Antihypertensive α-Blocking Agents
Abdel-Wahab et al. (2008) synthesized a series of thiazolyl-acetic acid derivatives and evaluated them for antihypertensive α-blocking activity, revealing that many compounds exhibited good activity with low toxicity (Abdel-Wahab et al., 2008).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Properties
IUPAC Name |
2-[2-(cyclopropylcarbamoylamino)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c13-7(14)3-6-4-16-9(11-6)12-8(15)10-5-1-2-5/h4-5H,1-3H2,(H,13,14)(H2,10,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEJIYIALNBEHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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